5-(Iodomethylidene)-3-phenyloxolan-2-one
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Overview
Description
5-(Iodomethylidene)-3-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It features an iodomethylidene group attached to a phenyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethylidene)-3-phenyloxolan-2-one typically involves the reaction of a suitable precursor with iodine under specific conditions. One common method involves the use of a phenyloxolanone derivative, which is treated with iodine and a base to introduce the iodomethylidene group. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethylidene)-3-phenyloxolan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethylidene group or to convert it into other functional groups
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a carboxylic acid derivative .
Scientific Research Applications
5-(Iodomethylidene)-3-phenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which 5-(Iodomethylidene)-3-phenyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The iodomethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt normal cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethylidene)-3-phenyloxolan-2-one
- 5-(Chloromethylidene)-3-phenyloxolan-2-one
- 5-(Fluoromethylidene)-3-phenyloxolan-2-one
Uniqueness
5-(Iodomethylidene)-3-phenyloxolan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective .
Properties
CAS No. |
79054-03-8 |
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Molecular Formula |
C11H9IO2 |
Molecular Weight |
300.09 g/mol |
IUPAC Name |
5-(iodomethylidene)-3-phenyloxolan-2-one |
InChI |
InChI=1S/C11H9IO2/c12-7-9-6-10(11(13)14-9)8-4-2-1-3-5-8/h1-5,7,10H,6H2 |
InChI Key |
VPADGKIPPLWFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=CI)C2=CC=CC=C2 |
Origin of Product |
United States |
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